molecular formula C7H8N2O3 B186944 2,6-Dimethyl-4-nitropyridine 1-oxide CAS No. 4808-64-4

2,6-Dimethyl-4-nitropyridine 1-oxide

Cat. No. B186944
Key on ui cas rn: 4808-64-4
M. Wt: 168.15 g/mol
InChI Key: LFPUGENPUAERSG-UHFFFAOYSA-N
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Patent
US07750161B2

Procedure details

Lutidine-N-oxide (19 g, 155 mmol) is cooled at 0° C. and a mixture of fuming HNO3 (100%, 37.5 mL) and conc. H2SO4 (95-97%, 52.5 mL), prepared by addition of H2SO4 to HNO3 at 0° C., is added slowly. The mixture is heated at 80° C. for 3 h. The cooled mixture is carefully poured into ice-water (500 mL). A white precipitate forms that is filtered. The precipitate is dissolved in CH2Cl2 (100 mL) and the filtrate is extracted with CH2Cl2 (4×75 mL). The organic extracts are combined with the dissolved precipitate and washed with sat. aq. NaCl (2×75 mL), dried (Na2SO4), filtered and evaporated to provide the title compound.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
37.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
52.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]1([O-:9])[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[CH3:7].[N+:10]([O-])([OH:12])=[O:11].OS(O)(=O)=O>>[CH3:8][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([CH3:7])[N+:1]=1[O-:9]

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
[N+]=1(C(=CC=CC1C)C)[O-]
Step Two
Name
Quantity
37.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
52.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly
FILTRATION
Type
FILTRATION
Details
A white precipitate forms that is filtered
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in CH2Cl2 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with CH2Cl2 (4×75 mL)
WASH
Type
WASH
Details
washed with sat. aq. NaCl (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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